1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine
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Overview
Description
- It is used primarily in proteomics research and is not intended for diagnostic or therapeutic use.
- The compound features a piperazine ring substituted with a benzylsulfonyl group and a trifluoromethylbenzyl group.
1-(Benzylsulfonyl)-4-[2-(trifluoromethyl)benzyl]piperazine: .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between and under appropriate conditions.
Industrial Production: While specific industrial production methods are not widely documented, researchers typically prepare it in the laboratory using established synthetic routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents involved.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique functional groups.
Biology: It may serve as a probe in biological studies or drug development.
Medicine: While not directly used in medicine, its derivatives could have potential therapeutic applications.
Industry: Its applications in industry are limited due to its specialized nature.
Mechanism of Action
- The exact mechanism of action is not well-documented. researchers investigate its interactions with specific molecular targets and pathways to understand its effects.
Comparison with Similar Compounds
Similar Compounds: Other piperazine derivatives with different substituents, such as and , exist. the combination of benzylsulfonyl and trifluoromethylbenzyl groups makes this compound unique.
Remember that this information is based on available data, and further research may provide additional insights
Properties
Molecular Formula |
C19H21F3N2O2S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
InChI |
InChI=1S/C19H21F3N2O2S/c20-19(21,22)18-9-5-4-8-17(18)14-23-10-12-24(13-11-23)27(25,26)15-16-6-2-1-3-7-16/h1-9H,10-15H2 |
InChI Key |
HLODVXDGVPDCTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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